molecular formula C11H9N3O B3082489 4-methyl[1,4]diazepino[3,2,1-hi]indazol-2(1H)-one CAS No. 112698-24-5

4-methyl[1,4]diazepino[3,2,1-hi]indazol-2(1H)-one

Cat. No.: B3082489
CAS No.: 112698-24-5
M. Wt: 199.21 g/mol
InChI Key: IXHIWIBFUWTQSZ-UHFFFAOYSA-N
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Description

4-methyl[1,4]diazepino[3,2,1-hi]indazol-2(1H)-one is a heterocyclic compound that belongs to the class of diazepinoindazoles This compound is characterized by a fused ring system that includes a diazepine ring and an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl[1,4]diazepino[3,2,1-hi]indazol-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with a suitable aldehyde or ketone, followed by cyclization with a diazepine precursor. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-methyl[1,4]diazepino[3,2,1-hi]indazol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced diazepinoindazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted diazepinoindazole compounds.

Scientific Research Applications

4-methyl[1,4]diazepino[3,2,1-hi]indazol-2(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-methyl[1,4]diazepino[3,2,1-hi]indazol-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4-diazepino[3,2,1-hi]indazol-2(1H)-one: Lacks the methyl group at the 4-position.

    4-methyl[1,4]diazepino[3,2,1-hi]indazole: Lacks the ketone group at the 2-position.

    1,4-diazepino[3,2,1-hi]indazole: Lacks both the methyl group and the ketone group.

Uniqueness

4-methyl[1,4]diazepino[3,2,1-hi]indazol-2(1H)-one is unique due to the presence of both the methyl group at the 4-position and the ketone group at the 2-position

Properties

IUPAC Name

12-methyl-1,2,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,11-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-7-5-10(15)13-9-4-2-3-8-6-12-14(7)11(8)9/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHIWIBFUWTQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=CC=CC3=C2N1N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl[1,4]diazepino[3,2,1-hi]indazol-2(1H)-one
Reactant of Route 2
4-methyl[1,4]diazepino[3,2,1-hi]indazol-2(1H)-one
Reactant of Route 3
4-methyl[1,4]diazepino[3,2,1-hi]indazol-2(1H)-one
Reactant of Route 4
4-methyl[1,4]diazepino[3,2,1-hi]indazol-2(1H)-one
Reactant of Route 5
4-methyl[1,4]diazepino[3,2,1-hi]indazol-2(1H)-one
Reactant of Route 6
4-methyl[1,4]diazepino[3,2,1-hi]indazol-2(1H)-one

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